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Cannabiphorol

Cat. No.: B10829648
M. Wt: 338.5 g/mol
InChI Key: HMHJWPZANYJXHX-UHFFFAOYSA-N
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Description

Historical Context of Cannabinoid Discovery and Characterization

The journey to understanding cannabinoids has been a long and incremental process, marked by significant analytical challenges and landmark discoveries that paved the way for the eventual identification of compounds like CBDP.

The scientific investigation into the chemical constituents of cannabis dates back centuries, but early efforts were hampered by the unique chemical nature of its active compounds. mdpi.com Unlike plants such as opium and coca, from which active alkaloids could be relatively easily isolated and crystallized as salts, the active substances in cannabis exist in oily mixtures that are difficult to separate. mdpi.com This inherent difficulty meant that for a long time, researchers worked with an undefined "red oil," a mixture of cannabinoids, terpenes, and other compounds, without being able to isolate individual components. mdpi.com

The complex and highly lipophilic nature of cannabinoids posed a significant challenge to the purification techniques of the 19th and early 20th centuries. chromatographyonline.comgoogle.com Standard extraction and isolation methods that were successful with other plant-based drugs proved ineffective for cannabis, delaying the identification of its specific active ingredients. mdpi.com The development of more advanced and environmentally friendly extraction and purification methods continues to be a focus of research to efficiently isolate cannabinoids from the complex plant matrix. chromatographyonline.comrsc.orgrsc.org

The 20th century saw significant breakthroughs in the structural elucidation of major cannabinoids, laying the groundwork for future discoveries.

Cannabinol (CBN): The structure of cannabinol was elucidated in the early 1930s by R.S. Cahn, and its chemical synthesis was first achieved in 1940. nih.gov This marked a critical first step in understanding the basic skeleton of cannabinoids. mdpi.com

Cannabidiol (B1668261) (CBD): CBD was first isolated in 1940 by Adams and colleagues. nih.govnih.gov However, its correct structure was not fully determined until 1963 by Raphael Mechoulam's laboratory. nih.govnih.gov

Δ⁹-Tetrahydrocannabinol (Δ⁹-THC): The main psychoactive component of cannabis, Δ⁹-THC, was first isolated in 1942, likely as a mixture. nih.gov Its definitive structure and stereochemistry were elucidated in 1964, also by Mechoulam's group. mdpi.comnih.govnih.gov

These discoveries were pivotal, providing the chemical foundation for the systematic investigation of the cannabis plant's constituents and leading to the eventual discovery of the endocannabinoid system. pbg.globalsmithsonianmag.com

Emergence and Identification of Cannabiphorol as a Natural Phytocannabinoid

The identification of this compound (CBDP) is a testament to the advancements in analytical techniques that allow for the detection of less abundant cannabinoids.

Prior to its discovery as a natural product, synthetic cannabinoids with structures similar to CBDP had been created in laboratory settings. For instance, Cannabidiol-dimethylheptyl (CBD-DMH), a synthetic homologue of CBD with a dimethylheptyl chain, was synthesized and studied for its pharmacological properties. wikipedia.orgnih.govguidetopharmacology.org These synthetic explorations demonstrated that modifying the alkyl side chain of cannabinoids could alter their biological activity. nih.gov

In 2019, a significant breakthrough occurred when researchers isolated and fully characterized two new phytocannabinoids from a medicinal cannabis variety: Δ⁹-tetrahydrothis compound (Δ⁹-THCP) and this compound (CBDP). mdpi.comresearchgate.net These were the first naturally occurring cannabinoids discovered to possess a seven-carbon alkyl side chain. mdpi.com The identity of CBDP was unambiguously confirmed by comparing the isolated natural compound with its synthetically created counterpart. researchgate.netresearchgate.net

CBDP is the heptyl homologue of cannabidiol (CBD), meaning it has a seven-carbon side chain instead of the five-carbon (pentyl) chain found in CBD. mdpi.comnih.gov This structural difference is significant because the length of the alkyl side chain in cannabinoids is believed to influence their biological activity. researchgate.net The discovery of CBDP and Δ⁹-THCP expanded the known diversity of the cannabinoid family and opened new avenues for research into the structure-activity relationships of these compounds. nih.gov

Current Research Landscape and Academic Significance of Novel Phytocannabinoids

The discovery of novel phytocannabinoids like this compound is of substantial academic significance, reinvigorating interest in the chemical diversity of the Cannabis sativa plant. researchgate.net For decades, research predominantly focused on the most abundant cannabinoids, particularly the psychoactive Δ⁹-THC and the non-psychoactive cannabidiol (CBD). researchgate.netnih.gov However, the identification of over 120 other "minor" cannabinoids has broadened the scientific landscape, suggesting that the pharmacological properties of cannabis may be influenced by a complex interplay of these various compounds. essencejournal.comfrontiersin.org

The academic importance of discovering new cannabinoids lies in several key areas:

Expanding the Pharmacological Puzzle: The presence of previously unknown compounds could help explain the pharmacological effects of certain cannabis varieties that are not fully accounted for by their THC content alone. nih.gov

Structure-Activity Relationship (SAR) Studies: Novel structures, such as the extended seven-carbon alkyl chain in CBDP and THCP, provide valuable new data points for SAR studies. nih.govnih.gov These studies are crucial for understanding how subtle changes in a molecule's structure can impact its interaction with biological targets like cannabinoid receptors (CB1 and CB2) and other receptors within the endocannabinoid system. nih.govnih.gov

Biosynthetic Pathways: The existence of cannabinoids with longer alkyl chains raises questions about their biosynthesis in the cannabis plant. nih.govmdpi.com While the general pathways for major cannabinoids like THC and CBD are relatively well understood—originating from the precursor cannabigerolic acid (CBGA)—the enzymatic processes leading to heptyl cannabinoids are not yet fully elucidated. frontiersin.orgnih.govscispace.com

Therapeutic Potential: As research into the endocannabinoid system expands, there is a growing interest in how different phytocannabinoids might serve as therapeutic agents for a range of conditions, including neurodegenerative diseases, epilepsy, and chronic pain. researchgate.netnih.govyoutube.com Each new compound discovered represents a potential new lead for pharmacological research. researchgate.net

The current research landscape is characterized by a move beyond the major cannabinoids to explore the potential of these less-abundant compounds. researchgate.netfrontiersin.org The discovery of phytocannabinoids with butyl (four-carbon) and now heptyl (seven-carbon) side chains demonstrates that our understanding of cannabis chemistry is still evolving. nih.gov

Detailed Research Findings

While the initial 2019 study provided a full characterization of CBDP, the primary focus of its biological testing was on its counterpart, Δ⁹-THCP. nih.gov The research demonstrated that the length of the alkyl side chain is a critical factor for the binding affinity with CB1 and CB2 receptors, as evidenced by the high potency of Δ⁹-THCP. nih.gov

Below are tables summarizing the structural differences between key cannabinoids and a timeline of significant cannabinoid discoveries, illustrating the context into which this compound has emerged.

Table 1: Comparison of Alkyl Side Chains in Major and Novel Phytocannabinoids

Compound Abbreviation Alkyl Side Chain Length
Cannabidivarin CBDV 3 Carbons (Propyl)
Δ⁹-Tetrahydrocannabivarin Δ⁹-THCV 3 Carbons (Propyl)
Cannabidibutol CBDB 4 Carbons (Butyl)
Δ⁹-Tetrahydrocannabutol Δ⁹-THCB 4 Carbons (Butyl)
Cannabidiol CBD 5 Carbons (Pentyl)
Δ⁹-Tetrahydrocannabinol Δ⁹-THC 5 Carbons (Pentyl)
This compound CBDP 7 Carbons (Heptyl)
Δ⁹-Tetrahydrothis compound Δ⁹-THCP 7 Carbons (Heptyl)

Table 2: Timeline of Key Phytocannabinoid Structural Elucidations

Year Compound Elucidated Significance
1940 Cannabinol (CBN) First phytocannabinoid to have its structure fully elucidated. nih.govmdpi.com
1963 Cannabidiol (CBD) Structure of the major non-psychoactive phytocannabinoid described. researchgate.net
1964 Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) Identification of the primary psychoactive component of cannabis. mdpi.comnih.gov
2019 Cannabidibutol (CBDB) & Δ⁹-THCB First discovery of butyl-phytocannabinoids with a four-term alkyl chain. nih.gov
2019 This compound (CBDP) & Δ⁹-THCP First discovery of heptyl-phytocannabinoids with a seven-term alkyl chain. mdpi.comnih.gov
2020 Cannabidihexol (CBDH) & THCH Discovery of cannabinoids bearing an n-hexyl sidechain. curaleafclinic.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30O2 B10829648 Cannabiphorol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30O2

Molecular Weight

338.5 g/mol

IUPAC Name

3-heptyl-6,6,9-trimethylbenzo[c]chromen-1-ol

InChI

InChI=1S/C23H30O2/c1-5-6-7-8-9-10-17-14-20(24)22-18-13-16(2)11-12-19(18)23(3,4)25-21(22)15-17/h11-15,24H,5-10H2,1-4H3

InChI Key

HMHJWPZANYJXHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O

Origin of Product

United States

Phytochemistry and Biosynthetic Pathways of Cannabiphorol

Structural Peculiarities of Cannabiphorol

This compound is characterized by its terpenophenolic structure, a common feature among Cannabis compounds. Its specific classification and structural nuances distinguish it from other cannabinoids.

A defining characteristic of this compound is the presence of a heptyl (seven-carbon) alkyl chain. In the broader context of cannabinoid structure-activity relationships, the length and nature of the alkyl side chain are critical determinants of a compound's interaction with cannabinoid receptors. Studies on various cannabinoid analogs have indicated that while shorter alkyl chains (e.g., pentyl) are often associated with significant receptor binding affinity, longer chains, such as the heptyl group found in this compound, can also modulate these interactions. Research suggests that an alkyl chain length of three to six carbons is generally sufficient for high affinity binding to cannabinoid receptors, with an eight-carbon chain showing maximum activity in some studies. However, the specific impact of a heptyl chain, as present in this compound, is an area of continued investigation, with some studies noting a dramatic decrease in binding affinity with a heptyl group compared to shorter chains in certain synthetic analogs nih.govnih.gov. Conversely, other research on naturally occurring heptyl homologs like Δ⁹-Tetrahydrothis compound (Δ⁹-THCP) suggests they can exhibit potent cannabimimetic activity, potentially exceeding that of Δ⁹-THC caymanchem.com. The general formula for a simple alkyl group is -CnH2n+1, where 'n' represents the number of carbon atoms thoughtco.com.

General Biosynthesis of Phytocannabinoids in Cannabis sativa L.

The biosynthesis of phytocannabinoids in Cannabis sativa L. is a multi-step process that begins with primary metabolites. These pathways are primarily localized to the glandular trichomes of the plant oup.comnih.gov.

The initial phase of cannabinoid biosynthesis involves the polyketide pathway, which is responsible for the formation of the phenolic core of cannabinoids. This process begins with hexanoic acid, which is converted to its CoA ester form. Subsequently, a type III polyketide synthase (PKS), such as tetraketide synthase (TKS), condenses hexanoyl-CoA with three molecules of malonyl-CoA. This reaction, coupled with the action of olivetolic acid cyclase (OAC), leads to the formation of olivetolic acid (OA) oup.comnih.govsemanticscholar.org. Olivetolic acid serves as the fundamental polyketide precursor for the cannabinoid structure nih.gov. The synthesis of OA is a critical step, and the enzymes involved, TKS and OAC, are highly expressed in the glandular trichomes where cannabinoid production predominantly occurs nih.govsemanticscholar.org.

In parallel to the polyketide pathway, the isoprenoid pathway generates the terpene component of cannabinoids. This pathway primarily utilizes the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, with some contribution from the mevalonate (B85504) (MVA) pathway, to synthesize geranyl pyrophosphate (GPP) researchgate.netfrontiersin.org. GPP is a C10 isoprenoid precursor that is essential for cannabinoid synthesis researchgate.netnih.govfrontiersin.org. The enzymes involved in GPP synthesis, such as geranyl pyrophosphate synthase (GPPS), are crucial for providing the terpene moiety that will be attached to the phenolic precursor frontiersin.orgbiorxiv.org.

The convergence of the polyketide and isoprenoid pathways occurs when olivetolic acid (OA) is prenylated by geranyl pyrophosphate (GPP). This reaction is catalyzed by an aromatic prenyltransferase (APT), such as geranyl diphosphate:olivetolate geranyltransferase (GOT or PT4), forming cannabigerolic acid (CBGA) researchgate.netnih.govresearchgate.netmdpi.com. CBGA is recognized as the central precursor molecule for the synthesis of most major phytocannabinoids nih.govresearchgate.netnih.gov. From CBGA, specific cannabinoid synthases, such as Δ⁹-tetrahydrocannabinolic acid synthase (THCAS), cannabidiolic acid synthase (CBDAS), and cannabichromenic acid synthase (CBCAS), catalyze the oxidative cyclization of the monoterpene moiety to produce Δ⁹-tetrahydrocannabinolic acid (Δ⁹-THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA), respectively nih.govresearchgate.netresearchgate.net. While this compound's direct conversion pathway from CBGA is not as extensively detailed as that of Δ⁹-THC or CBD, it is understood to originate from this common precursor, likely involving a specific prenyltransferase and subsequent modifications that incorporate the heptyl chain caymanchem.com.

Molecular Pharmacology and Receptor Interactions

Interaction with the Endocannabinoid System (ECS)

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a role in regulating a wide range of physiological processes. Cannabinoids, including CBNP, are investigated for their potential interactions with the ECS.

Studies indicate that Cannabiphorol's affinity for the CB1 receptor has not yet been definitively described mdpi.com. It is hypothesized that CBNP, due to its seven-carbon alkyl chain, may possess enhanced binding affinity to CB1 receptors compared to cannabinoids with shorter chains, though this remains a subject for further investigation pharmabinoid.eu.

Similar to CB1R interactions, specific research findings detailing this compound's affinity for the CB2 receptor are not yet widely available mdpi.com. The longer alkyl side chain of CBNP has led to speculation that it might also enhance binding affinity at CB2 receptors, a hypothesis that requires empirical validation pharmabinoid.eu.

This compound is believed to interact with the endocannabinoid system in a manner distinct from more commonly studied cannabinoids pharmabinoid.eu. However, the precise mechanisms by which CBNP might modulate endogenous cannabinoid signaling pathways are not yet detailed in the available literature.

Non-Cannabinoid Receptor Target Interactions

Beyond the cannabinoid receptors, other receptor systems are also explored for their potential interactions with various cannabinoids.

Specific research findings detailing this compound's interaction with the Serotonin (B10506) (5-HT1A) receptor were not identified in the reviewed literature. While other cannabinoids like CBD have been studied for their agonistic activity at this receptor, such data for CBNP is currently lacking.

No specific research findings regarding this compound's interaction with the Mu-Opioid Receptor (MOR), including potential positive allosteric modulation, were found in the reviewed literature. Studies in this area have primarily focused on other cannabinoids.

Investigation of Dopamine (B1211576) D2 Receptor Activity

Research into the interaction of this compound (CBDP) with the Dopamine D2 receptor indicates a lack of agonistic activity. Unlike some other cannabinoids, CBDP has shown no sign of dopamine D2 receptor agonism wikipedia.org. This finding distinguishes it from cannabidiol (B1668261) (CBD), which has been characterized as a partial agonist at dopamine D2High receptors nih.govnih.gov. CBD's interaction with D2 receptors involves inhibiting the binding of radio-domperidone, a known marker for these receptors, and its clinical doses are considered sufficient to occupy functional D2High sites, potentially explaining its antipsychotic effects nih.govnih.goveku.edu. The dopamine system, particularly D2 receptors, plays a significant role in motor control, motivation, and attention, and its modulation by cannabinoids is an area of ongoing investigation frontiersin.org.

Comparative Pharmacological Profile with Other Cannabinoids

This compound's pharmacological profile can be better understood by comparing its receptor interactions with those of other well-known cannabinoids.

Distinctions from Cannabidiol (CBD) Receptor Binding and Activity

This compound (CBDP) exhibits weak antagonism at both cannabinoid receptors (CB1 and CB2), a characteristic it shares with CBD wikipedia.org. However, quantitative differences exist, with CBD demonstrating stronger antagonism at the CB2 receptor, achieving a 33% maximum response compared to CBDP's 23% wikipedia.org. Both compounds also act as weak agonists at the serotonin 5-HT1A receptor, which may contribute to potential anxiolytic effects wikipedia.org.

A key distinction lies in their interaction with dopamine receptors: while CBD is a partial agonist at D2High receptors nih.govnih.gov, CBDP shows no such activity wikipedia.org. Furthermore, CBD is known to have low binding affinity for CB1 and CB2 receptors, acting as a negative allosteric modulator of CB1 and an antagonist at both CB1 and CB2 receptors mdpi.comdrugbank.com. CBD also interacts with various Transient Receptor Potential (TRP) channels, activating TRPV1, V2, V3, V4, and TRPA1, while antagonizing TRPM8 mdpi.com. Its affinity for the 5-HT1A receptor is also documented, where it acts as an agonist wikipedia.orgfrontiersin.org.

Differences and Similarities with Δ9-Tetrahydrocannabinol (Δ9-THC)

Δ9-Tetrahydrocannabinol (Δ9-THC), the primary psychoactive cannabinoid, is characterized by its partial agonist activity at both CB1 and CB2 receptors drugbank.comnih.govviamedica.plnih.gov. Δ9-THC has a relatively high affinity for these receptors, with reported Ki values around 40 nM for CB1 wikipedia.org. In contrast, this compound (CBDP) demonstrates weak antagonism at CB1 and CB2 receptors wikipedia.org, indicating a fundamentally different mode of interaction compared to Δ9-THC's agonistic effects. While CBDP's affinity for CB1 and CB2 receptors is described as weak antagonism, specific Ki values were not detailed in the available literature wikipedia.org.

Comparison with Other Minor Cannabinoids (e.g., Cannabigerol (B157186), Cannabinol)

Cannabigerol (CBG) is another minor cannabinoid that shares some similarities and differences with this compound (CBDP). CBG is described as a weak partial agonist at CB1 and CB2 receptors, with reported Ki values for CB1 ranging from 380–2,600 nM and for CB2 from 153–3,460 nM wikipedia.orgnih.gov. These values indicate a significantly lower affinity for CB receptors compared to Δ9-THC wikipedia.org. CBG's pharmacological profile is considered intermediate between THC and CBD frontiersin.org. Notably, CBG also exhibits potent agonism at the α2-adrenergic receptor and antagonism at the 5-HT1A receptor, alongside interactions with various TRP channels mdpi.comwikipedia.orgnih.gov. This diverse receptor interaction profile of CBG contrasts with CBDP's primary characterization as a weak antagonist at CB1 and CB2 receptors wikipedia.org.

Information on Cannabinol (CBN) and its potential homologue, this compound (CBNP), is less detailed in the provided sources. CBNP is noted as being structurally similar to CBN but with a longer alkyl side chain, potentially enhancing its affinity for CB1 and CB2 receptors and being non-intoxicating pharmabinoid.eu. However, specific comparative pharmacological data for CBNP against CBDP or other cannabinoids were not extensively found.

Data Tables

Table 1: Receptor Binding Affinities (Ki values)

CompoundTarget ReceptorBinding Affinity (Ki)Source(s)
Δ9-THCCB1~40 nM wikipedia.org
Δ9-THCCB1~13–90 nM nih.gov
Δ9-THCCB2(Partial agonist) nih.govviamedica.pl
CBGCB1381 nM nih.gov
CBGCB1380–2,600 nM wikipedia.org
CBGCB22.6 μM nih.gov
CBGCB2153–3,460 nM wikipedia.org
CBDCB1Low affinity mdpi.comdrugbank.com
CBDCB2Low affinity mdpi.comdrugbank.com
This compound (CBDP)CB1Weak antagonism wikipedia.org
This compound (CBDP)CB2Weak antagonism wikipedia.org

Note: Specific Ki values for this compound (CBDP) at CB1 and CB2 receptors were not found in the provided snippets. Its activity is described as weak antagonism.

Preclinical Mechanistic Investigations of Cannabiphorol

Cellular and Molecular Mechanisms of Action

Cannabinoids, as a class, exert diverse cellular and molecular effects. These often involve interactions with the endocannabinoid system (ECS), including cannabinoid receptors CB1 and CB2, as well as engagement with non-cannabinoid targets and signaling pathways. These interactions can modulate inflammatory processes, protect cells from damage, and regulate immune responses.

Neuroprotective Pathway Exploration in Disease Models

Neuroprotection aims to shield the nervous system from injury and degeneration. Cannabinoids have shown promise in this area by mitigating neuroinflammation, reducing oxidative stress, and influencing cell survival pathways.

Oxidative stress, a state of imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in neurodegenerative diseases. Cannabinoids can counteract oxidative stress through direct antioxidant activity or by modulating endogenous antioxidant systems. While specific data for Cannabiphorol is not available in the provided search results, related cannabinoids like CBD and THC have demonstrated the ability to reduce ROS levels and protect neuronal cells. For instance, CBD has been shown to reduce intracellular ROS generation and lipid peroxidation. THC has also exhibited potent antioxidant activity in neuronal cell cultures. The precise mechanisms by which CBPH might reduce oxidative stress, such as direct radical scavenging or modulation of antioxidant enzymes, require dedicated research.

Cellular anti-inflammatory mechanisms involve modulating signaling pathways that drive inflammation. Cannabinoids can exert these effects by inhibiting the production of pro-inflammatory mediators and influencing key inflammatory cascades like NF-κB and JAK-STAT pathways. Cannabigerol (B157186) (CBG), a cannabinoid precursor, has demonstrated the ability to downregulate inflammatory markers such as IL-1β, IL-6, and TNF-α in cellular models, partly by inhibiting NF-κB signaling. General cannabinoid mechanisms include inducing apoptosis, inhibiting cell proliferation, and suppressing cytokine production, all contributing to reduced cellular inflammation. Specific studies detailing CBPH's direct impact on these cellular inflammatory pathways are not present in the provided search results.

Immunomodulatory Mechanisms

Immunomodulation by cannabinoids involves altering the activity and function of immune cells and regulating the production of immune mediators. This can lead to either suppression or enhancement of immune responses, depending on the context and the specific cannabinoid.

The expression of inflammatory markers, such as cytokines and chemokines, is a key indicator of immune system activity. Cannabinoids have been observed to modulate the expression of these markers. For example, CBG has shown significant reduction in levels of cytokines like IL1B, IL6, and TNF, as well as the chemokine CCL26, in cellular models. General cannabinoid activity includes suppressing pro-inflammatory cytokine production and enhancing anti-inflammatory cytokines. While direct evidence for CBPH's specific regulation of inflammatory marker expression is limited in the provided literature, its structural relation to other cannabinoids suggests potential for similar modulatory effects.

Cytokines and chemokines are critical signaling molecules that orchestrate immune responses, including inflammation and cell migration. Cannabinoids can influence the production pathways of these mediators. Studies indicate that cannabinoids can inhibit the release of pro-inflammatory cytokines and chemokines. For instance, activation of CB2 receptors has been linked to the inhibition of pro-inflammatory cytokine release, such as IL-12 and IL-23, and enhancement of anti-inflammatory IL-10 from macrophages. Research on CBG shows it inhibits the production of pro-inflammatory cytokines like IL-4 and IL-13. The impact of CBPH on specific cytokine and chemokine production pathways remains an area requiring dedicated research, as no specific data was found in the provided search results.

Based on the provided search results, there is limited specific information available regarding the preclinical mechanistic investigations of this compound (also identified as Δ⁹-Tetrahydrothis compound or Δ⁹-THCP) that would allow for the generation of a detailed article focusing on the requested subsections.

While the searches identified this compound as a phytocannabinoid found in Cannabis sativa L., characterized by a seven-carbon alkyl side chain, and noted its significantly higher affinity for the CB1 receptor compared to Δ⁹-THC ontosight.aicoloradochromatography.commdpi.comnih.govgrecc.org, the specific data required for the following sections was not found:

In Vivo Preclinical Model Applications

Exploration of Inflammatory Response Modulation in Experimental Models:Information regarding experimental models used to explore this compound's modulation of inflammatory responses was not found.

Due to the absence of specific preclinical mechanistic data for this compound across the requested areas, it is not possible to generate the article with the required depth, scientific accuracy, and data tables. Further research specifically focusing on this compound's detailed preclinical mechanisms would be necessary to fulfill this request.

Analogues and Derivatives of Cannabiphorol

Naturally Occurring Cannabiphorol Analogues

While cannabinoids with five-carbon (pentyl) side chains, like Cannabidiol (B1668261) (CBD), are most abundant, homologues with different chain lengths also exist in nature.

Until 2019, Cannabidiphorol (CBDP) was considered a synthetic compound. canatura.com However, a group of Italian researchers identified it as a naturally occurring phytocannabinoid, isolating it from the FM2 medicinal cannabis strain. canatura.comcriver.cc This discovery was made possible through the use of advanced analytical techniques, including high-performance liquid chromatography (HPLC) and high-resolution mass spectrometry (HRMS). canatura.com

CBDP is the heptyl homologue of CBD, meaning it shares a similar chemical structure but possesses a seven-carbon side chain instead of CBD's five-carbon chain. canatura.comnih.gov The term "phorol" in its name is derived from sphaerophorol, the common name for 5-heptyl-benzene-1,3-diol, which forms the resorcinol (B1680541) moiety of the molecule. criver.cc Alongside CBDP, its corresponding tetrahydrocannabinol homologue, Δ⁹-tetrahydrothis compound (Δ⁹-THCP), was also discovered. criver.cc These naturally occurring cannabinoids with side chains longer than five carbons had not been detected in cannabis plants prior to this research. criver.cc The natural abundance of these "-phorol" cannabinoids is quite low; for instance, THCP was found to constitute only about 0.002–0.014% of the plant material by weight in certain chemovars. nih.gov

Compound NameCommon AbbreviationAlkyl Side Chain LengthYear Identified as NaturalKey Structural Feature
CannabidiolCBD5 Carbons (Pentyl)-Pentyl homologue
CannabidiphorolCBDP7 Carbons (Heptyl)2019Heptyl homologue of CBD
Δ⁹-Tetrahydrothis compoundΔ⁹-THCP7 Carbons (Heptyl)2019Heptyl homologue of Δ⁹-THC

Synthetic this compound Derivatives

The synthesis of cannabinoid derivatives allows for the systematic modification of their structure to investigate how these changes affect their biological activity.

The synthesis of cannabinoids with varying side chain lengths, including the seven-carbon chain found in CBDP, is a key area of research. One adaptable method involves using the Wittig reaction to create 5-alkyl substituted-1,3-dihydroxybenzene precursors (resorcinols). mdpi.com These resorcinol fragments can then be coupled with other molecules, such as geraniol, under acid-catalyzed conditions to produce the desired cannabinoid variants. mdpi.com This approach allows for the generation of cannabinoids like Cannabigerol (B157186) (CBG) and its side-chain variants, which are precursors to other cannabinoids. mdpi.comnih.gov By modifying the initial enone's chain length, a range of derivatives can be synthesized. mdpi.com

Synthetic approaches are crucial because extracting CBDP directly from hemp would not be sufficient to meet commercial demand due to its low natural concentration. canatura.com Therefore, it is often produced in a laboratory setting via the isomerization of CBD isolate. canatura.com The design of synthetic cannabinoids also includes creating analogues with modified chains, such as the 1′,1′-dimethylheptyl (DMH) group, to explore their therapeutic potential. frontiersin.org For example, Dimethylheptylpyran (DMHP), an analogue of THC, was synthesized as early as 1949 and features a 3-(1,2-dimethylheptyl) chain. wikipedia.org

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological effects. For cannabinoids, the length of the alkyl side chain at the C-3 position is a critical determinant of its interaction with cannabinoid receptors, particularly CB1 and CB2. caymanchem.comnih.gov

Research has shown that for THC analogues, a minimum of three carbons on the side chain is necessary for binding to the CB1 receptor. caymanchem.comnih.gov As the chain length increases from three carbons, the binding affinity and potency tend to increase. nih.gov Maximum activity is often observed with chains of five to eight carbon atoms. caymanchem.comnih.gov For instance, synthetic analogues of Δ⁹-THC with side chains longer than five carbons have demonstrated significantly higher potency than Δ⁹-THC itself. caymanchem.com

The discovery of Δ⁹-THCP, the heptyl analogue of Δ⁹-THC, provided a natural example of this principle. In vitro studies revealed that Δ⁹-THCP binds to the human CB1 receptor with an affinity over 30 times greater than that of Δ⁹-THC. criver.cccaymanchem.com This enhanced affinity is attributed to the longer seven-carbon chain fitting more effectively into the receptor's binding pocket. criver.cc

While the binding affinity of CBDP has been studied less extensively, the established SAR principles suggest that its seven-carbon chain could modulate its biological activity compared to the five-carbon chain of CBD. nih.govcaymanchem.com However, one recent study found that the heptyl chain of CBDP does not improve its activity at CB1 or CB2 receptors compared to CBD; in fact, CBD appeared to be a slightly more potent CB2 antagonist than CBDP. nih.gov This highlights the complexity of SAR and indicates that the effects of chain length can vary depending on the rest of the cannabinoid structure.

CompoundAlkyl Chain LengthRelative CB1 Receptor Binding Affinity (Compared to Δ⁹-THC)
Δ⁹-Tetrahydrocannabivarin (THCV)3 CarbonsLower
Δ⁹-Tetrahydrocannabutol (THCB)4 CarbonsHigher
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)5 CarbonsBaseline
Δ⁹-Tetrahydrothis compound (Δ⁹-THCP)7 Carbons~33 times higher

Semi-Synthetic Cannabinoids with Related Structures

Semi-synthetic cannabinoids are derived from natural cannabinoid precursors through chemical modification. drugsandalcohol.ie This approach allows for the creation of novel compounds that are not typically found, or are found in very low quantities, in the cannabis plant.

Hexahydrothis compound (HHCP) is a semi-synthetic cannabinoid that has emerged on the gray market since approximately 2021. wikipedia.orgnih.gov It is the hydrogenated derivative of THCP. wikipedia.orgcaymanchem.com The process of creating HHCP typically involves the hydrogenation of THCP. wikipedia.org Since THCP itself is rare, a common synthesis route starts with the more abundant CBD. CBD is first cyclized under acidic conditions to yield a mixture of Δ⁸- and Δ⁹-THCP, which is then hydrogenated to produce HHCP. caymanchem.comresearchgate.net

The hydrogenation process saturates the double bond in the cyclohexene (B86901) ring of the THCP molecule, resulting in a hexahydrocannabinol (B1216694) structure. This structural modification alters the compound's chemical properties and its interaction with cannabinoid receptors. HHCP exists as two primary epimers, (9R)-HHCP and (9S)-HHCP, which exhibit different binding affinities. wikipedia.org (9R)-HHCP is a more potent partial agonist of the CB1 receptor compared to (9S)-HHCP. wikipedia.org The presence of various isomers and synthesis byproducts in commercial HHCP products has been noted, confirming that these products are often produced synthetically rather than being derived from plant material. nih.govnih.gov

AttributeDescription
Compound NameHexahydrothis compound (HHCP)
ClassificationSemi-synthetic cannabinoid
PrecursorTetrahydrothis compound (THCP)
Synthesis MethodHydrogenation of THCP
Key Structural FeatureHydrogenated dibenzopyran structure with a seven-carbon alkyl chain
Biological ActivityPartial agonist of the CB1 receptor

Characterization of Synthesis Intermediates and Side Products

The synthesis of this compound (CBDP) and its analogues is a multi-step process that can result in the formation of various intermediates and side products. The precise characterization of these compounds is crucial for ensuring the purity and quality of the final product, as well as for optimizing the synthetic route. While detailed studies specifically documenting the intermediates and side products of every CBDP synthesis are not extensively available in public literature, significant insights can be drawn from research on the synthesis of its close analogues, such as Hexahydrothis compound (HHCP) and other synthetic cannabinoids. The analytical techniques predominantly used for this characterization are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

During the synthesis of cannabinoids like CBDP, which involves the condensation of a resorcinol moiety (in this case, 5-heptylresorcinol) with a terpene derivative, several types of related substances can be formed. These include stereoisomers, structural isomers, reaction intermediates that have not fully converted to the final product, and byproducts resulting from secondary reactions.

A study on the synthesis of HHCP, a hydrogenated analogue of CBDP, provides a comprehensive example of the types of related substances that can be formed. Analysis of a synthetic HHCP sample revealed a complex mixture of compounds. Through isolation and characterization using techniques such as column chromatography, GC-MS, and various NMR methods, researchers were able to identify several distinct substances. These included four phenolic compounds, which were isomers of HHCP, and two ketones, which were proposed as potential synthesis intermediates.

The identified phenolic side products in the HHCP synthesis included isomers such as iso-HHCP, cis-HHCP, and the abnormal cannabinoid, abn-HHCP. The presence of abnormal cannabinoids, where the terpene moiety is attached at a different position on the resorcinol ring, is a key indicator of a synthetic origin, as these compounds are not typically found in the Cannabis plant.

Furthermore, the analysis of synthetic cannabinoid products has revealed the presence of bisalkylated compounds. These side products result from the reaction of one molecule of the resorcinol with two molecules of the terpene precursor. These high-molecular-weight impurities are a known challenge in cannabinoid synthesis.

The characterization of these intermediates and side products relies heavily on spectroscopic data. NMR spectroscopy is particularly powerful for elucidating the precise molecular structure, including the stereochemistry of the compounds. Mass spectrometry provides information on the molecular weight and fragmentation patterns, which aids in the initial identification of compounds, especially when coupled with gas chromatography for separation.

While the specific intermediates and side products will vary depending on the exact synthetic route and reaction conditions employed for CBDP synthesis, the findings from related cannabinoid syntheses provide a clear framework for the types of impurities that can be expected. The rigorous characterization of these substances is an essential aspect of synthetic cannabinoid chemistry.

Detailed Research Findings

Research into the impurities of synthetic cannabinoids has highlighted the importance of thorough analytical characterization. For instance, in the synthesis of Δ⁹-Tetrahydrothis compound (Δ⁹-THCP), a structural isomer of CBDP, the precursor 5-heptylresorcinol (B1329325) was identified as a residual impurity in a commercial vape product. This indicates an incomplete reaction during the synthesis process.

The same study on the Δ⁹-THCP vape liquid also identified bisalkylated side products, which are known to occur during the synthesis of Δ⁹-THC from olivetol (B132274) and are therefore expected in the synthesis of its heptyl homologue. The presence of various unidentified isomers of Δ⁹-THCP, suspected to be abnormal and iso-cannabinoids, further underscores the complexity of the reaction mixture.

In the context of Cannabidiol (CBD) synthesis, which shares a similar synthetic strategy to CBDP but with a pentyl side chain, impurities such as Cannabidivarin (CBDV) and Cannabidibutol (CBDB) have been identified in CBD extracted from hemp. While these are naturally occurring homologues, their presence highlights the importance of being able to separate and identify structurally similar compounds.

The following tables summarize the types of intermediates and side products that have been characterized in the synthesis of CBDP analogues and related cannabinoids, which can be extrapolated to the synthesis of CBDP.

Table 1: Potential Synthesis Intermediates in Cannabinoid Synthesis

Intermediate TypeDescriptionAnalytical Techniques for Characterization
KetonesBelieved to be precursors to the final cyclized cannabinoid structure.NMR Spectroscopy, Mass Spectrometry
CarbinolaminesPotential intermediates in certain synthetic pathways, particularly those involving amine reagents.Spectrophotometric methods, Trapping experiments
α-Amino NitrilesIntermediates in reactions such as the Strecker synthesis, which can be a route to cannabinoid precursors.NMR Spectroscopy, Mass Spectrometry

This table is based on general organic synthesis principles and findings from related cannabinoid research.

Table 2: Characterized Side Products in the Synthesis of CBDP Analogues (e.g., HHCP)

Side ProductDescriptionAnalytical Techniques for Characterization
(9R)-HHCPA stereoisomer of the primary product.NMR Spectroscopy, Chiral Derivatization
iso-HHCPA structural isomer.NMR Spectroscopy, GC-MS
cis-HHCPA geometric isomer.NMR Spectroscopy, GC-MS
abn-HHCPAn abnormal cannabinoid with altered connectivity.NMR Spectroscopy, GC-MS
Bisalkylated ProductsFormed from the reaction of one resorcinol with two terpene units.Mass Spectrometry

This data is derived from studies on Hexahydrothis compound (HHCP) and is indicative of potential side products in CBDP synthesis.

Table 3: Common Impurities in Synthetic Cannabinoid Products

ImpurityOriginAnalytical Techniques for Characterization
Residual Precursors (e.g., 5-heptylresorcinol)Incomplete reaction.GC-MS
Unidentified IsomersNon-specific reaction conditions leading to various structural and stereoisomers.GC-MS, NMR Spectroscopy
Δ⁸- and Δ⁹-THC (in CBD products)Isomerization of CBD under certain storage conditions (acidic environment).HPLC-HRMS

This table outlines common impurities found in synthetic cannabinoid products, which may also be relevant for synthetic CBDP.

Advanced Analytical Techniques for Cannabiphorol Research

Extraction and Sample Preparation Methodologies

Effective extraction and sample preparation are foundational steps for the reliable analysis of Cannabiphorol. These processes aim to efficiently isolate the target analyte from complex matrices while minimizing interference from co-extracted compounds.

Solvent Extraction Optimization for Plant Materials

Solvent extraction is a primary method for isolating cannabinoids from plant materials. Optimization of solvent type, solvent-to-material ratio, temperature, and extraction time is critical for maximizing the yield of this compound. Ethanol (B145695), methanol, and acetonitrile (B52724) are commonly used solvents due to their ability to dissolve cannabinoids. Ultrasound-assisted extraction (UAE) has emerged as a widely utilized and efficient technique, offering rapid extraction times and high recovery rates. For instance, UAE with 96% ethanol has been optimized for extracting cannabinoids like CBD and CBG from hemp, with reported material-to-solvent ratios of 1:10 and extraction times of 10 minutes at room temperature sci-hub.se. Maceration and reflux-heat extraction are also employed, though they may be slower or less efficient than UAE sci-hub.se. Deep Eutectic Solvents (DESs) are also being explored as environmentally friendly alternatives for cannabinoid extraction mdpi.com.

Microextraction Techniques for Biological Matrices

Analyzing this compound in biological matrices, such as urine or plasma, presents unique challenges due to lower analyte concentrations and the presence of interfering substances. Microextraction techniques are favored for their efficiency, reduced solvent consumption, and minimal sample volume requirements.

Solid-Phase Microextraction (SPME): Packed-in-tube SPME (IT-SPME) coupled with LC-MS/MS has been successfully developed for the automated microextraction of cannabinoids from human urine. This method requires only 250 µL of urine and can be reused over 150 times, demonstrating robustness and efficiency nih.govresearchgate.netmdpi.com. Fractional factorial design and central composite design have been employed for optimizing IT-SPME conditions nih.gov.

Solid-Phase Extraction (SPE): SPE is a widely used technique for biological samples. Methods involving anion exchange sorbents have been developed for effective matrix reduction in plasma and serum analysis by GC-MS nih.govresearchgate.net. For instance, a two-step elution strategy using an anion exchange sorbent can separate matrix components and this compound analytes, leading to cleaner extracts nih.gov. Oasis PRiME HLB µElution plates have also been detailed for the extraction of THC and its metabolites from plasma, followed by UPLC-MS/MS analysis, simplifying sample preparation waters.com.

Interference Removal Strategies in Complex Samples

Complex samples, particularly biological matrices and certain food products, often require cleanup steps to remove interfering compounds that can affect chromatographic separation and detection.

Solid-Phase Extraction (SPE): SPE is a versatile technique for sample cleanup. Various sorbents, including C18, primary secondary amine (PSA), and specialized chlorophyll-removing sorbents (ChloroFiltr®), are used in conjunction with techniques like QuEChERS to purify extracts unitedchem.com. SPE can also be used to remove chlorophyll (B73375) from plant extracts mdpi.com.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis, has been adapted for cannabinoid extraction and cleanup. It combines liquid-liquid extraction (LLE) with dispersive solid-phase extraction (dSPE). For plant materials, it involves extraction into acetonitrile followed by dSPE cleanup unitedchem.comunitedchem.comcannabissciencetech.comresearchgate.netcannabissciencetech.comlabcompare.com. For food samples, a secondary SPE cleanup step is often employed unitedchem.com. Modified QuEChERS methods have been applied to urine samples for cannabinoid analysis pmf.unsa.ba.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from other cannabinoids and matrix components, enabling accurate identification and quantification.

Gas Chromatography (GC) and Coupled Systems (e.g., GC-MS)

Gas Chromatography (GC) is a widely used technique for cannabinoid analysis, particularly when coupled with Mass Spectrometry (MS) for enhanced identification and quantification.

GC-FID (Flame Ionization Detector): GC-FID is a common choice for routine analysis due to its simplicity and reliability in identifying and quantifying cannabinoids in plant materials and extracts sci-hub.seljmu.ac.ukchromatographyonline.comazolifesciences.com. Intermediate polar columns are recommended for resolving compounds like CBD and THC, as cannabinoids are generally non-polar azolifesciences.com. GC-FID methods have been developed and validated for quantifying numerous acidic and neutral cannabinoids, including derivatives like trimethylsilyl (B98337) (TMS) derivatives, which improve volatility nih.gov.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS provides higher specificity and is more appropriate for correct identification of individual cannabinoids ljmu.ac.uk. It is frequently used for cannabinoid analysis, often requiring derivatization (e.g., silylation with MSTFA) to make acidic cannabinoids more volatile and prevent decarboxylation at high injection temperatures nih.govresearchgate.netthieme-connect.com. GC-MS methods have been developed for analyzing cannabinoids in various matrices, including plant materials, cannabis oils, and biological samples like plasma and hair nih.govljmu.ac.ukresearchgate.netthieme-connect.commdpi.com. GC-MS/MS offers even greater sensitivity and selectivity for complex matrices ljmu.ac.uk.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its advanced counterpart, UHPLC, are preferred for cannabinoid analysis, especially as they allow direct analysis of both acidic and neutral forms without the need for derivatization, thus avoiding potential decarboxylation issues associated with GC mdpi.comregistech.comchromatographytoday.comnih.gov.

HPLC-UV (High-Performance Liquid Chromatography-Ultraviolet Detection): HPLC-UV is considered a gold standard for cannabinoid analysis in plant materials due to its cost-effectiveness and operational simplicity mdpi.com. Methods have been developed for the baseline resolution of numerous cannabinoids, enabling simultaneous identification and quantification registech.comchromatographytoday.comnih.govnih.gov. UV detection at wavelengths around 220-230 nm is commonly employed nih.govbibliotekanauki.plmdpi.com. Reversed-phase C18 columns are predominantly used for chromatographic separations mdpi.com.

UHPLC (Ultra-High-Performance Liquid Chromatography): UHPLC offers faster analysis times and improved resolution compared to traditional HPLC. UHPLC methods, often coupled with mass spectrometry (UHPLC-MS/MS or UHPLC-HESI-MS), provide high sensitivity and specificity, crucial for analyzing minor cannabinoids and complex matrices waters.combibliotekanauki.plnih.govresearchgate.nettci-thaijo.orgmdpi.com. UHPLC methods have been developed for the simultaneous determination of multiple cannabinoids in plant materials, hemp teas, and oils bibliotekanauki.plnih.govtci-thaijo.orgmdpi.com.

Compound List:

this compound (CBPH)

Cannabidiol (B1668261) (CBD)

Cannabidiolic acid (CBDA)

Cannabigerol (B157186) (CBG)

Cannabigerolic acid (CBGA)

Cannabichromene (CBC)

Cannabichromenic acid (CBCA)

Cannabicyclol (CBL)

Cannabicyclolic acid (CBLA)

Cannabielsoin (CBE)

Cannabielsoic acid (CBEA)

Cannabicitran (CBT)

Cannabidivarin (CBDV)

Cannabidivarinic acid (CBDVA)

Cannabinol (CBN)

Cannabinolic acid (CBNA)

Tetrahydrocannabinol (THC) / Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)

Tetrahydrocannabinolic acid (THCA) / trans-Δ⁹-Tetrahydrocannabinolic acid A (Δ⁹-THCAA)

Δ⁸-Tetrahydrocannabinol (Δ⁸-THC)

Tetrahydrocannabivarin (THCV) / trans-Δ⁹-Tetrahydrocannabivarin (Δ⁹-THCV)

Tetrahydrocannabivarinic acid (THCVA) / trans-Δ⁹-Tetrahydrocannabivarinic acid (Δ⁹-THCVA)

11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC)

11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH)

11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol glucuronide conjugate (THC-COOH-gluc)

5-heptylresorcinol (B1329325)

Cholesterol

Centrifugal Partition Chromatography (CPC) for Large-Scale Isolation

Centrifugal Partition Chromatography (CPC) is a liquid-liquid partition chromatography technique that has emerged as a powerful tool for the large-scale isolation and purification of cannabinoids from complex plant matrices. Unlike traditional chromatography that relies on solid stationary phases, CPC utilizes a liquid stationary phase retained by centrifugal force within a rotor, eliminating issues related to irreversible adsorption and column clogging scientistlive.comnih.govgoogle.comresearchgate.net. This method offers high loading capacities, complete sample recovery, low solvent consumption, and ease of scale-up, making it highly efficient for preparative separations scientistlive.comresearchgate.net.

Studies have demonstrated CPC's efficacy in isolating various major cannabinoids, including cannabidiol (CBD), cannabigerol (CBG), and their acidic precursors like cannabidiolic acid (CBDA) and cannabigerolic acid (CBGA), achieving purities often exceeding 90% nih.govresearchgate.net. For instance, a fast CPC (FCPC) method has been developed to isolate CBD and CBDA with purities of 98.9% and 95.1%, respectively, effectively removing psychotropic compounds nih.gov. Another approach, pH-zone-refining CPC, has been used to isolate acidic cannabinoids such as cannabidiolic acid (CBDA) and cannabidivarinic acid (CBDVA) with purities over 85% and 95% nih.gov. Given this compound's structural similarity to other cannabinoids like CBG, CPC techniques are highly applicable for its efficient isolation and purification on a larger scale, providing researchers with high-purity samples for further study researchgate.net.

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry (MS) is a cornerstone analytical technique for identifying and characterizing chemical compounds, including cannabinoids. Its ability to determine the mass-to-charge ratio (m/z) of ions, coupled with various ionization methods and fragmentation patterns, allows for precise structural elucidation and quantification.

Electron Impact Ionization (EI-MS) and Chemical Ionization (CI-MS) Applications

Electron Impact (EI) ionization is a "hard" ionization technique that bombards sample molecules with high-energy electrons (typically 70 eV), leading to significant fragmentation wikipedia.orgbitesizebio.com. This extensive fragmentation generates a characteristic mass spectrum with numerous fragment ions and a molecular ion, which is highly valuable for structural elucidation and compound identification, especially when coupled with gas chromatography (GC-EI-MS) wikipedia.orgspectroscopyonline.com. EI-MS is particularly useful for volatile and thermally stable compounds. For example, GC-EI-MS has been employed in the analysis of cannabinoids, where it can provide detailed fragmentation patterns useful for identifying cannabinoid structures and potential impurities spectroscopyonline.commdpi.com.

Chemical Ionization (CI), in contrast, is a "soft" ionization technique that uses a reagent gas (e.g., methane, ammonia) to ionize analyte molecules through ion-molecule reactions wikipedia.orgcreative-proteomics.com. CI typically imparts less energy, resulting in less fragmentation and a more prominent molecular ion peak, which aids in determining the molecular weight of compounds bitesizebio.comwikipedia.org. CI, often coupled with GC (GC-CI-MS), is beneficial for analyzing polar or less volatile compounds and can offer enhanced sensitivity and simpler spectra compared to EI wikipedia.orgcreative-proteomics.com. Both EI and CI are valuable for the identification and quantification of cannabinoids, with the choice often depending on the volatility and thermal stability of the analyte and the desired level of fragmentation information wikipedia.org.

Atmospheric Pressure Ionization (API-MS) for Forensic Analysis

Atmospheric Pressure Ionization (API) techniques, such as Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI), allow for ionization to occur at atmospheric pressure, often eliminating the need for vacuum-sealed interfaces and enabling direct analysis of samples spectroscopyonline.comfuture4200.commdpi.comnih.gov. These methods are frequently coupled with liquid chromatography (LC-API-MS) or gas chromatography (APGC-MS) for the analysis of complex biological and environmental samples.

In forensic toxicology, API-MS, particularly APCI and APGC coupled with tandem mass spectrometry (MS/MS), is crucial for the sensitive and selective detection of cannabinoids in biological matrices like blood and serum nih.govelgalabwater.comnih.gov. These techniques are adept at quantifying trace levels of cannabinoids, which is essential for establishing drug use in legal investigations elgalabwater.comnih.gov. For instance, APGC-MS/MS has been validated for the simultaneous quantitative determination of various cannabinoids in human serum, demonstrating high sensitivity and the ability to analyze complex matrices effectively elgalabwater.comnih.gov. APCI has also been noted for its stability and reduced ion suppression compared to other ionization methods like electrospray ionization (ESI) when analyzing biological fluids nih.gov.

Tandem Mass Spectrometry (MS/MS) for Quantification and Metabolite Profiling

Tandem Mass Spectrometry (MS/MS), often implemented as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), is indispensable for the precise quantification and detailed metabolite profiling of cannabinoids nih.govmdpi.comscielo.brchrom-china.commdpi.comnih.govnih.gov. This technique involves multiple stages of mass analysis, allowing for the selection of a specific precursor ion, its fragmentation, and the detection of characteristic product ions. This multi-stage process provides exceptional selectivity and sensitivity, enabling the accurate quantification of target analytes even in complex biological matrices and the identification of metabolites.

LC-MS/MS methods have been developed and validated for the simultaneous quantification of numerous cannabinoids and their metabolites in various biological samples nih.govmdpi.comnih.govnih.gov. For example, methods have been established to quantify THC, its hydroxyl and carboxy metabolites, and other minor cannabinoids like CBD, CBG, and THCV in whole blood and plasma nih.govmdpi.comnih.govnih.gov. These methods typically provide low limits of quantification (LLOQs), enabling the detection of cannabinoids at clinically relevant concentrations.

Table 1: Representative Limits of Quantification (LLOQ) for Cannabinoids using MS/MS Techniques

Analyte(s)TechniqueMatrixLLOQ Range (ng/mL)Reference(s)
THC, THC-OH, THCA, CBD, CBDA, CBGAPGC-MS/MSHuman Serum0.2 - 3.0 elgalabwater.com, nih.gov
THC, 11-OH-THC, THC-COOH, CBD, CBN, THCVLC-MS/MSWhole Blood0.5 - 1.0 nih.gov
THC, 11-OH-THC, THC-COOH, CBD, CBG, THCV, etc.APCI-MS/MSPlasma/Urine0.39 - 3.91 nih.gov
CBD, 7-COOH-CBD (metabolite)UHPLC-MS/MSPiglet PlasmaNot specified mdpi.com

Note: LLOQ values are indicative and can vary based on specific method parameters and sample preparation.

These data highlight the high sensitivity achieved with MS/MS techniques, making them suitable for precise quantification and metabolite profiling of cannabinoids, which is essential for understanding their pharmacokinetics and metabolism.

Other Spectroscopic and Analytical Approaches

Complementary spectroscopic and chromatographic techniques further enhance the analytical capabilities for characterizing cannabinoids.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and its faster counterpart, UHPLC, are widely used for the separation and quantification of cannabinoids. They can be coupled with various detectors, including UV-Vis (Diode Array Detection - DAD) and Mass Spectrometry (MS) scielo.brresearchgate.netchromatographyonline.comresearchgate.net. HPLC is effective for separating acidic and neutral cannabinoids without the need for derivatization, unlike Gas Chromatography (GC) which often requires it due to decarboxylation at high temperatures scielo.br. UHPLC coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS) offers high resolution and accurate mass information for cannabinoid profiling and quantification, often with improved sensitivity over traditional methods chromatographyonline.com.

Gas Chromatography (GC): GC, typically coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is another common technique for cannabinoid analysis spectroscopyonline.comscielo.brresearchgate.netunodc.org. While GC-MS with EI is effective for volatile compounds, it may require sample derivatization to analyze acidic cannabinoids accurately scielo.br.

Spectrophotometry and Spectroscopy: Techniques such as UV-Vis spectrophotometry and Fourier-Transform Infrared (FTIR) spectroscopy can provide additional information about cannabinoid structures and functional groups scielo.brresearchgate.net. UV-Vis detection is a more accessible method for cannabinoid analysis, with acidic cannabinoids showing absorption peaks around 270 nm and 310 nm, and neutral cannabinoids around 220 nm researchgate.netnih.gov. FTIR spectroscopy can provide characteristic vibrational fingerprints for compound identification scielo.br.

Thin-Layer Chromatography (TLC): TLC is a simpler, qualitative or semi-quantitative chromatographic technique that can be used for initial screening or identification of cannabinoids spectroscopyonline.comresearchgate.netunodc.org.

These diverse analytical approaches, when used in combination, provide a comprehensive understanding of the chemical composition of cannabinoid samples, including this compound.

Future Research Trajectories and Methodological Advancements for Cannabiphorol

Elucidating Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of cannabinoids is a complex process involving a series of enzymatic reactions within the Cannabis sativa plant mdpi.comresearchgate.netnih.govnih.govmdpi.com. While the pathways for major cannabinoids like Δ⁹-THC and CBD are increasingly understood, the specific routes and enzymes involved in the production of minor cannabinoids, including CBPH, remain less defined nih.govnih.govnih.gov. Future research aims to identify the precise enzymes and genetic pathways responsible for CBPH synthesis, potentially uncovering novel biocatalysts.

Key enzymes identified in the general cannabinoid pathway include olivetolic acid synthase (OLS), prenyltransferases (e.g., CsPT1/GOT), and various cyclases like THCA synthase, CBDA synthase, and CBCA synthase, which convert cannabigerolic acid (CBGA) into different acidic cannabinoids mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net. Understanding how CBGA or other precursors are specifically channeled towards CBPH formation, and identifying the enzymes that catalyze these transformations, is a critical area for future investigation researchgate.net.

Leveraging genetic engineering and synthetic biology offers a powerful avenue for increasing the production of minor cannabinoids like CBPH, which are naturally present in low concentrations nih.govresearchgate.netlamacoppasciences.com. Future research will focus on applying techniques such as metabolic engineering and CRISPR-Cas gene editing to enhance CBPH yield in Cannabis sativa or to engineer heterologous hosts like yeast, bacteria, or microalgae nih.govresearchgate.netcannabissciencetech.comtandfonline.comresearchgate.net.

This involves identifying and optimizing the expression of genes encoding the enzymes responsible for CBPH biosynthesis. For instance, researchers are exploring the transfer of cannabinoid biosynthetic pathways into microbial systems to achieve scalable and controlled production nih.govresearchgate.netlamacoppasciences.com. The modification of enzyme active sites or the introduction of specific gene variants could also be employed to direct metabolic flux towards CBPH synthesis, potentially creating novel cannabinoid analogues with tailored properties mdpi.comnih.govmpg.de.

Comprehensive Pharmacological Characterization of Minor Cannabinoids

The pharmacological profiles of most minor cannabinoids, including CBPH, are not yet fully elucidated nih.govnih.govresearchgate.net. Future research efforts will concentrate on comprehensively characterizing CBPH's interactions with biological targets, such as cannabinoid receptors (CB1 and CB2), transient receptor potential (TRP) channels, serotonin (B10506) receptors (5-HT₁ᴀ), and peroxisome proliferator-activated receptors (PPARs) nih.govnih.govmpg.deresearchgate.netmdpi.com. Understanding these interactions is crucial for identifying potential therapeutic applications and distinguishing CBPH's effects from those of major cannabinoids ontosight.ai.

Studies on other minor cannabinoids suggest they can act as agonists, antagonists, or modulators at various receptors, often exhibiting synergistic effects with other cannabinoids nih.govmdpi.comresearchgate.net. Future research will aim to determine if CBPH exhibits similar multi-target activities or unique pharmacological properties, such as anti-inflammatory, analgesic, or antioxidant effects, as suggested by early explorations ontosight.ai.

Innovations in Analytical Detection and Quantification

Accurate and sensitive detection and quantification methods are essential for studying CBPH, particularly given its low natural abundance cannabissciencetech.com. Future research will focus on developing and refining analytical techniques capable of precisely identifying and measuring CBPH in complex matrices, such as plant extracts, biological fluids, and formulated products cannabissciencetech.comd-nb.infonih.govnih.gov.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is emerging as a preferred method due to its high selectivity and sensitivity for both major and minor cannabinoids cannabissciencetech.comd-nb.infonih.gov. Innovations may include the development of faster, more cost-effective, and more sensitive analytical platforms. Furthermore, the establishment of standardized reference materials and validated methods is crucial for ensuring reproducibility and comparability across different research studies caymanchem.comchromatographyonline.com.

The lipophilic nature of cannabinoids, including CBPH, necessitates efficient extraction methods using organic solvents or supercritical fluid extraction (SFE) chromatographyonline.comfrontiersin.orgwjbphs.com. Future research will focus on developing and standardizing extraction protocols that maximize CBPH recovery while minimizing the co-extraction of unwanted compounds and preserving its integrity cannabissciencetech.comchromatographyonline.comfrontiersin.orgnih.govvt.edu. Techniques such as ethanol (B145695) extraction, ultrasound-assisted extraction, and supercritical CO₂ extraction are being explored, with a growing emphasis on low-temperature processing to preserve volatile compounds and prevent decarboxylation wjbphs.comnih.gov.

Standardization of these extraction methods is critical, as different techniques can significantly impact the measured concentrations of cannabinoids, affecting their classification and potential applications vt.edu. Concurrently, research into optimized formulation methods will be necessary to ensure the stability, bioavailability, and effective delivery of CBPH, considering its chemical properties researchgate.netnih.gov.

Application of Advanced Biotechnological Tools for Production and Diversification

Beyond genetic engineering, a broader range of advanced biotechnological tools can be applied to the production and diversification of CBPH nih.govresearchgate.netresearchgate.netderleme.gen.tr. This includes utilizing plant cell and tissue culture techniques, such as hairy root or cell suspension cultures, to produce cannabinoids in vitro researchgate.net. Furthermore, synthetic biology approaches can be employed to design novel cannabinoid analogues by modifying the side chains of CBPH or other cannabinoids, potentially leading to compounds with enhanced therapeutic properties or improved pharmacokinetics mdpi.comnih.gov.

The use of fermentation processes in engineered microorganisms (e.g., yeast, E. coli) offers a scalable and sustainable method for cannabinoid production, circumventing the limitations of agricultural cultivation nih.govresearchgate.netlamacoppasciences.com. Machine learning and artificial intelligence are also emerging as valuable tools for modeling and optimizing these complex bioprocesses, accelerating the development and scale-up of CBPH production researchgate.net.

Compound List

10α-hydroxy-Δ⁸-tetrahydrocannabinol

10α-hydroxy-Δ⁹,11-hexahydrocannabinol

10β-hydroxy-Δ⁸-tetrahydrocannabinol

11-acetoxy-Δ⁹-tetrahydrocannabinolic acid A

11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-Δ⁹-THC)

11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (Δ⁹-THC-COOH)

8α-hydroxy-Δ⁹-tetrahydrocannabinol

8β-hydroxy-Δ⁹-tetrahydrocannabinol

9β,10β-epoxyhexahydrocannabinol

Δ⁸-tetrahydrocannabinol (Δ⁸-THC)

Δ⁹-tetrahydrocannabinol (Δ⁹-THC)

Δ⁹-tetrahydrocannabinolic acid (THCA)

Δ⁹-tetrahydrocannabinolic acid-A

Δ⁹-tetrahydrocannabinolic acid synthase (THCAS)

Cannabichromene (CBC)

Cannabichromenic acid (CBCA)

Cannabichromenic acid synthase (CBCAS)

Cannabichromevarin (CBCV)

Cannabicitran (CBT)

Cannabidiol (B1668261) (CBD)

Cannabidiol acid (CBDA)

Cannabidiolic acid synthase (CBDAS)

Cannabidivarin (CBDV)

Cannabigerol (B157186) (CBG)

Cannabigerol acid (CBGA)

Cannabigerolic acid synthase (CBGAS)

Cannabigerovarin (CBGV)

Cannabigerovarinic acid (CBGVA)

Cannabinol (CBN)

Cannabinol-C7 (CBN-C7)

Cannabiphorol (CBPH)

Cannabiripsol

Divarinic acid

Geranyl pyrophosphate (GPP)

Hexanoyl-CoA

Malonyl-CoA

Methylerythritol 4-phosphate (MEP)

Nerylpyrophosphate

Olivetolic acid (OLA)

Olivetolic acid cyclase (OAC)

Olivetolate geranyltransferase (GOT)

Tetraketide-CoA

Q & A

Q. How can researchers characterize Cannabiphorol’s physicochemical properties using validated analytical techniques?

Methodological Answer:

  • UV/Vis Spectroscopy : Determine λmax values (e.g., 219 nm and 284 nm) to identify absorption characteristics and monitor purity .
  • Chromatography : Use HPLC or GC-MS with reference standards (≥98% purity) to quantify CBP and detect impurities. Ensure mobile phase compatibility with its lipophilic nature (logP ~7.5 estimated from molecular formula C₂₃H₃₀O₂) .
  • Stability Testing : Monitor degradation under varying temperatures (e.g., -20°C long-term storage) and solvent conditions (e.g., acetonitrile solution stability) to validate experimental reproducibility .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection (e.g., NIOSH-approved masks for vapors) due to acute toxicity risks (oral LD₅₀: ~340 mg/kg in rats) .
  • Ventilation : Work in fume hoods to limit inhalation exposure (TLV: 20 ppm for acetonitrile solvent) .
  • Waste Disposal : Follow OSHA HCS guidelines for hazardous organic solvents; neutralize and containerize waste for licensed disposal .

Advanced Research Questions

Q. How should experimental designs account for this compound’s stability in pharmacological assays?

Methodological Answer:

  • Temperature Control : Store stock solutions at -20°C and avoid repeated freeze-thaw cycles to prevent degradation (≥2-year stability under recommended conditions) .
  • Light Sensitivity : Shield solutions from UV light during assays to mitigate photodegradation (λmax at 284 nm suggests UV-lability) .
  • Solvent Compatibility : Pre-test solubility in assay buffers (e.g., PBS, DMSO) to avoid precipitation; acetonitrile concentrations >1% may interfere with cell viability .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

  • Data Triangulation : Cross-validate findings using orthogonal assays (e.g., receptor binding vs. functional cAMP assays) to confirm target engagement .
  • Bias Mitigation : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses and avoid confirmation bias .
  • Confounding Variables : Control for solvent effects (e.g., acetonitrile toxicity) and batch-to-batch purity variations (e.g., ≥98% vs. lower-grade CBP) .

Q. What formulation challenges arise from this compound’s extreme lipophilicity, and how can they be addressed?

Methodological Answer:

  • Delivery Systems : Test lipid nanoparticles or cyclodextrin complexes to enhance aqueous solubility while maintaining bioavailability .
  • Analytical Validation : Use MALDI-TOF or NMR to confirm structural integrity post-formulation, as high logP may promote aggregation .
  • Inhalation Studies : Optimize nebulizer parameters (e.g., droplet size <5 µm) for pulmonary delivery, referencing protocols for UV-labile cannabinoids .

Q. What strategies optimize this compound synthesis for high-purity yields in academic labs?

Methodological Answer:

  • Precursor Selection : Use heptyl homologation techniques aligned with CAS 55824-14-1 synthesis pathways to ensure regioselectivity .
  • Purification : Employ flash chromatography with gradient elution (e.g., hexane:ethyl acetate) to separate CBP from trimethylated byproducts .
  • Quality Control : Validate purity via melting point (-46°C) and density (0.7822 g/cm³) checks to meet analytical reference standards .

Methodological Frameworks for Data Interpretation

  • Contradiction Analysis : Apply TRIZ principles to resolve technical contradictions (e.g., solubility vs. stability) by identifying innovative physicochemical trade-offs .
  • Peer Review : Submit findings for interdisciplinary critique to uncover methodological flaws (e.g., unaccounted solvent toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.